molecular formula C21H18N4O B244974 N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-2-PHENYLACETAMIDE

N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-2-PHENYLACETAMIDE

Cat. No.: B244974
M. Wt: 342.4 g/mol
InChI Key: IYEPRCUQVNADDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

The synthesis of N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-2-PHENYLACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzotriazole Core: The initial step involves the synthesis of the benzotriazole core through the reaction of o-phenylenediamine with nitrous acid.

    Substitution Reaction: The benzotriazole core is then subjected to a substitution reaction with 6-methyl-2-phenyl groups.

    Acylation: The final step involves the acylation of the substituted benzotriazole with phenylacetyl chloride to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-2-PHENYLACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-2-PHENYLACETAMIDE can be compared with other benzotriazole derivatives, such as:

  • N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide
  • 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzothiophene-2-carboxamide

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-(6-methyl-2-phenylbenzotriazol-5-yl)-2-phenylacetamide

InChI

InChI=1S/C21H18N4O/c1-15-12-19-20(24-25(23-19)17-10-6-3-7-11-17)14-18(15)22-21(26)13-16-8-4-2-5-9-16/h2-12,14H,13H2,1H3,(H,22,26)

InChI Key

IYEPRCUQVNADDM-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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